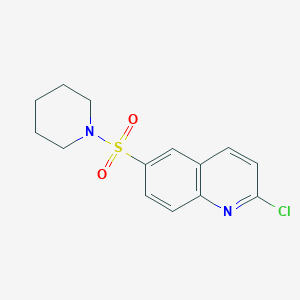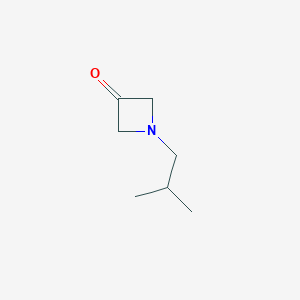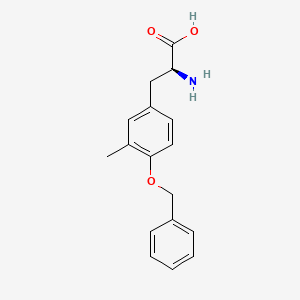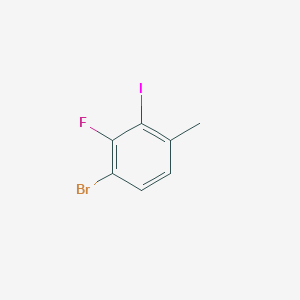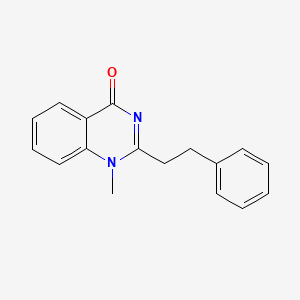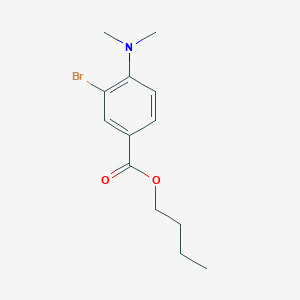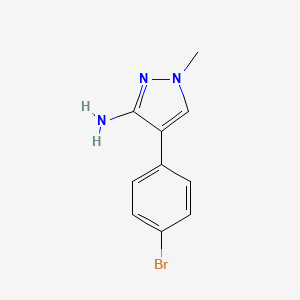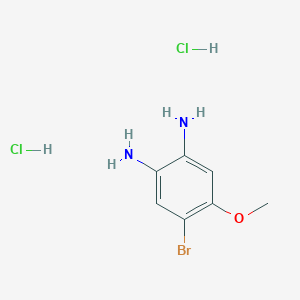![molecular formula C18H25BrFNO5S B15072940 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a bromo-fluorophenyl moiety, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate in the presence of a base.
Attachment of the Bromo-Fluorophenyl Moiety: The bromo-fluorophenyl group is introduced via a nucleophilic substitution reaction, where the piperidine ring acts as a nucleophile.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Deprotected Amine: The free amine form of the piperidine ring.
Scientific Research Applications
1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Chemical Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Organic Synthesis: Serves as a building block for the construction of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand or inhibitor, interacting with specific molecular targets such as enzymes or receptors. The presence of the bromo-fluorophenyl moiety and the methylsulfonyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
- 1-Boc-4-[(2-chloro-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine
- 1-Boc-4-[(2-bromo-6-chlorophenyl)[(methylsulfonyl)oxy]methyl]piperidine
- 1-Boc-4-[(2-bromo-6-fluorophenyl)[(ethylsulfonyl)oxy]methyl]piperidine
Uniqueness: 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine is unique due to the specific combination of substituents on the piperidine ring. The presence of both bromo and fluorine atoms on the phenyl ring, along with the methylsulfonyl group, provides distinct chemical properties that can be exploited in various synthetic and medicinal applications.
Properties
Molecular Formula |
C18H25BrFNO5S |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
tert-butyl 4-[(2-bromo-6-fluorophenyl)-methylsulfonyloxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25BrFNO5S/c1-18(2,3)25-17(22)21-10-8-12(9-11-21)16(26-27(4,23)24)15-13(19)6-5-7-14(15)20/h5-7,12,16H,8-11H2,1-4H3 |
InChI Key |
VLUQEQQSAOZQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=C(C=CC=C2Br)F)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


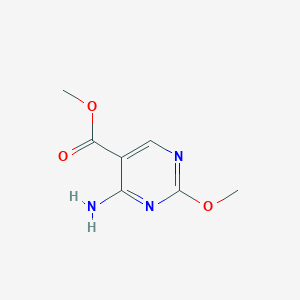

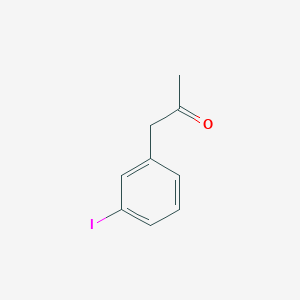
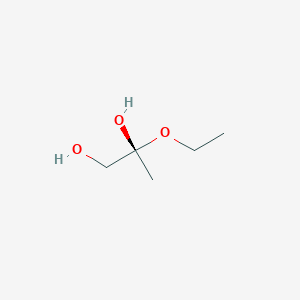
![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
